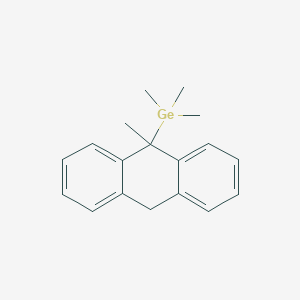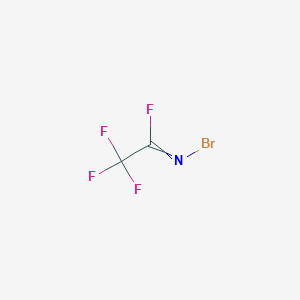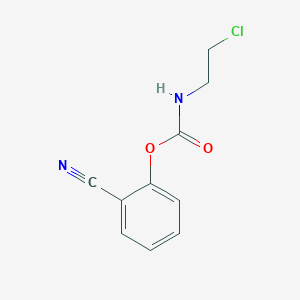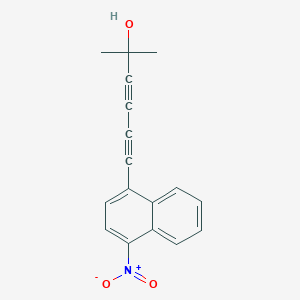![molecular formula C9H14Cl2O2S2 B14394220 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride CAS No. 87870-51-7](/img/structure/B14394220.png)
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride is a chemical compound with the molecular formula C10H17ClO2S3. It is characterized by the presence of a chloroacetyl chloride group and two sulfanyl groups attached to a pentyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride typically involves the reaction of 2-chloroacetyl chloride with a suitable thiol compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is usually performed at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Applications De Recherche Scientifique
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in modifying biomolecules, such as proteins and peptides, through covalent attachment.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride involves its reactivity with nucleophiles. The chloroacetyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The sulfanyl groups can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride can be compared with other similar compounds, such as:
2-Chloroacetyl chloride: A simpler compound with only one chloroacetyl group, lacking the sulfanyl groups.
5-(2-Chloro-2-oxoethyl)sulfanylpentyl chloride: Similar structure but without the acetyl chloride group.
2-[5-(2-Oxoethyl)sulfanylpentylsulfanyl]acetyl chloride: Lacks the chlorine atom in the oxoethyl group.
The presence of both the chloroacetyl chloride group and the sulfanyl groups in this compound makes it unique and versatile for various chemical applications.
Propriétés
Numéro CAS |
87870-51-7 |
|---|---|
Formule moléculaire |
C9H14Cl2O2S2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2-[5-(2-chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C9H14Cl2O2S2/c10-8(12)6-14-4-2-1-3-5-15-7-9(11)13/h1-7H2 |
Clé InChI |
KBKVSDBAEHKQQA-UHFFFAOYSA-N |
SMILES canonique |
C(CCSCC(=O)Cl)CCSCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)

![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)


![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)

![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

